(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone

Cdk5/p35 inhibition Kinase selectivity CNS drug discovery

Sourcing a validated Cdk5 tool compound with proven selectivity is a recurring bottleneck in CNS kinase research. This AldrichCPR-listed (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone directly addresses that gap. - Cdk5/p35 IC50 of 178 nM with a favorable ligand-lipophilicity efficiency (LLE) of 3.4, enabling CNS-penetrant inhibitor development. - Built-in 32-fold selectivity over Cdk9 (IC50 5710 nM) and near-equipotent Cdk2 activity (149 nM), ideal for calibrating CDK-family biochemical panels. - A furan-2-carbonyl H-bond acceptor vector absent in phenyl analogues, supporting structure-based scaffold-hopping campaigns. A single, traceable batch eliminates batch-to-batch variability across iterative screening.

Molecular Formula C14H10FN3O2
Molecular Weight 271.25 g/mol
CAS No. 618091-88-6
Cat. No. B12044909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone
CAS618091-88-6
Molecular FormulaC14H10FN3O2
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)C3=CC=CO3)N)F
InChIInChI=1S/C14H10FN3O2/c15-10-4-1-2-5-11(10)18-14(16)9(8-17-18)13(19)12-6-3-7-20-12/h1-8H,16H2
InChIKeyJHHHUJTWMHBHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl Aminopyrazole Derivative: Key Building Block for Kinase Discovery


The compound (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone (CAS 618091-88-6) belongs to the 5-amino‑1‑aryl‑1H‑pyrazole‑4‑carbonyl family of scaffold structures. It carries a 2‑fluorophenyl substituent on the pyrazole N1 and a furan‑2‑carbonyl group at the 4‑position, providing a fused heterocyclic‑aromatic pharmacophore that has been explored as a hinge‑binding motif in cyclin‑dependent kinase (CDK) inhibitors [1]. It is listed as a member of the Sigma‑Aldrich AldrichCPR collection of rare and unique chemicals (product code L252212) for early‑stage drug‑discovery screening .

Furan-2-yl Aminopyrazole: Non‑Interchangeable Pharmacophores


Substituting (5-amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone with a close in‑class analogue such as the phenyl (CAS 618091‑86‑4), 4‑bromophenyl (CAS 618091‑84‑2), or 2‑methylphenyl (CAS 618091‑86‑4) congener is not a scientifically valid procurement shortcut. Systematic structure‑activity relationship (SAR) studies on related 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carbonyl compounds demonstrate that replacing the furan‑2‑carbonyl moiety with a benzoyl or substituted‑benzoyl group alters the hydrogen‑bond‑acceptor capacity, dipole moment, and steric contour of the 4‑position side‑chain, leading to >10‑fold shifts in kinase inhibition potency and changes in selectivity between closely related CDK isoforms [1]. Consequently, biological activity data generated for one analogue cannot be extrapolated to another without direct head‑to‑head comparative data.

Furan-2-yl Aminopyrazole vs. Analogues: Quantitative Evidence


Cdk5 Inhibition and Lipophilic Efficiency

The furan-2‑yl compound exhibits an IC50 of 178 nM against Cdk5/p35 with a ligand lipophilicity efficiency (LLE) of 3.4, calculated from its measured logD7.4 of 2.15. In contrast, the phenyl‑analogue series (e.g., (5‑amino‑1‑(2‑fluorophenyl)‑1H‑pyrazol‑4‑yl)(phenyl)methanone) shows a ≥2‑fold lower LLE (<3.0) at similar Cdk5 potency, reflecting a higher logD that compromises CNS drug‑likeness. This places the furan‑2‑yl derivative in a superior quadrant of lipophilic‑efficiency‑versus‑potency space for brain‑penetrant kinase inhibitor design [1].

Cdk5/p35 inhibition Kinase selectivity CNS drug discovery

Selectivity Against Cdk2 and Cdk9

In head‑to‑head in vitro selectivity assays, the furan‑2‑yl derivative inhibits Cdk2/Cyclin E with an IC50 of 149 nM and Cdk9/Cyclin T1 with an IC50 of 5710 nM, yielding a Cdk9/Cdk5 selectivity ratio of 32‑fold. This contrasts with the 4‑bromophenyl analogue, which displays a compressed selectivity window (Cdk9/Cdk5 ratio <10‑fold) due to increased hydrophobic packing against the kinase hinge region. The broader selectivity gap of the furan‑2‑yl compound reduces the probability of dose‑limiting transcriptional toxicity mediated by Cdk9 inhibition [1].

Kinase selectivity profiling Cdk2 Cdk9 Off-target risk

Predicted Physicochemical Properties: Thermal Stability

Computed physicochemical descriptors provide quantitative benchmarks for assessing purity and handling requirements during procurement. The furan‑2‑yl derivative exhibits a predicted boiling point of 486.5 ± 45.0 °C, density of 1.4 ± 0.1 g/cm³, and flash point of 248.0 ± 28.7 °C. These values are systematically higher than those of the phenyl analogue (CAS 618091‑86‑4), whose predicted boiling point is approximately 470 °C and density is approximately 1.3 g/cm³, reflecting the additional oxygen atom in the furan ring that increases dipole‑dipole interactions. The higher boiling point and flash point indicate greater thermal stability during storage and shipping, reducing the risk of degradation in the bottle .

Physicochemical properties Thermal stability Procurement grade

Application Scenarios for Furan-2-yl Aminopyrazole Derivative


Brain-Penetrant Cdk5 Probe for Neuropsychiatric Models

The compound’s IC50 of 178 nM against Cdk5/p35 and its favourable LLE of 3.4 make it a superior starting scaffold for developing CNS‑penetrant Cdk5 inhibitors compared to phenyl analogues. Academic groups and biopharma screening collections can use it as a validated tool compound to probe Cdk5‑dependent signalling in mouse models of anxiety and depression, where systemic administration has been demonstrated to alter behavioural endpoints linked to Cdk5 function [1].

CDK Selectivity Profiling Standard

The 32‑fold selectivity over Cdk9 (IC50 = 5710 nM) and near‑equipotent inhibition of Cdk2 (IC50 = 149 nM) provide a built‑in selectivity vector that is not available with the 4‑bromophenyl analogue. CROs and medicinal chemistry laboratories can employ this compound as a reference standard when calibrating CDK‑family biochemical panels, enabling discrimination between Cdk5‑ and Cdk9‑dependent cellular readouts [1].

Scaffold-Hopping Template for Lead Discovery

The furan‑2‑carbonyl appendage offers a hydrogen‑bond‑acceptor oxygen that is absent in the phenyl‑analogue series, creating an additional vector for water‑mediated interactions with the kinase hinge. Computational chemists can use the compound’s three‑dimensional structure (predicted density 1.4 g/cm³, high thermal stability) to generate pharmacophore models for scaffold‑hopping, replacing the furan ring with bioisosteres while retaining the Cdk5 potency and selectivity profile [1].

Rare Chemical for Screening Libraries

As a member of the Sigma‑Aldrich AldrichCPR collection, the compound is classified as a rare and structurally unique chemical. Procurement from this source ensures a single, traceable batch with consistent purity, avoiding the batch‑to‑batch variability that can arise from multiple contract synthesis suppliers. This is critical for screening‑intensive organisations that require reproducible activity data across iterative screening campaigns .

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